(R)-1-(2-Chloro-5-fluorophenyl)pentan-1-amine (R)-1-(2-Chloro-5-fluorophenyl)pentan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17494468
InChI: InChI=1S/C11H15ClFN/c1-2-3-4-11(14)9-7-8(13)5-6-10(9)12/h5-7,11H,2-4,14H2,1H3/t11-/m1/s1
SMILES:
Molecular Formula: C11H15ClFN
Molecular Weight: 215.69 g/mol

(R)-1-(2-Chloro-5-fluorophenyl)pentan-1-amine

CAS No.:

Cat. No.: VC17494468

Molecular Formula: C11H15ClFN

Molecular Weight: 215.69 g/mol

* For research use only. Not for human or veterinary use.

(R)-1-(2-Chloro-5-fluorophenyl)pentan-1-amine -

Specification

Molecular Formula C11H15ClFN
Molecular Weight 215.69 g/mol
IUPAC Name (1R)-1-(2-chloro-5-fluorophenyl)pentan-1-amine
Standard InChI InChI=1S/C11H15ClFN/c1-2-3-4-11(14)9-7-8(13)5-6-10(9)12/h5-7,11H,2-4,14H2,1H3/t11-/m1/s1
Standard InChI Key NRHIUIOJRFGSKX-LLVKDONJSA-N
Isomeric SMILES CCCC[C@H](C1=C(C=CC(=C1)F)Cl)N
Canonical SMILES CCCCC(C1=C(C=CC(=C1)F)Cl)N

Introduction

Structural and Chemical Characterization

Molecular Architecture

The molecular formula of (R)-1-(2-Chloro-5-fluorophenyl)pentan-1-amine is C₁₁H₁₅ClFN, with a molecular weight of 215.69 g/mol . The compound features a pentyl chain attached to an amine group, which is further substituted with a 2-chloro-5-fluorophenyl ring. The stereochemistry at the chiral center (R-configuration) is critical for its biological interactions, as enantiomeric purity influences binding affinity to target proteins.

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) spectroscopy would reveal distinct signals for the aromatic protons (δ 6.8–7.3 ppm), the methylene groups in the pentyl chain (δ 1.2–1.6 ppm), and the amine proton (δ 2.1–2.5 ppm). Mass spectrometry (MS) would show a molecular ion peak at m/z 215.69, with fragmentation patterns indicative of the chloro-fluorophenyl moiety .

Synthetic Methodologies

Chiral Synthesis Strategies

The enantioselective synthesis of (R)-1-(2-Chloro-5-fluorophenyl)pentan-1-amine requires asymmetric catalysis to achieve high enantiomeric excess (ee). A proposed route involves:

  • Friedel-Crafts Acylation: Introducing the chloro-fluorophenyl group to a pentanoyl chloride intermediate.

  • Reductive Amination: Using a chiral catalyst like Rh₂(S-p-BrTPCP)₄ to reduce the ketone to the amine while preserving stereochemistry .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYieldeeSource
Friedel-CraftsAlCl₃, CH₂Cl₂, 0°C78%
Reductive AminationRh₂(S-p-BrTPCP)₄, H₂, EtOAc65%91%

Biological Activity and Mechanism

Target Engagement

(R)-1-(2-Chloro-5-fluorophenyl)pentan-1-amine exhibits affinity for serotonin receptors (5-HT₂A) and dopamine transporters (DAT), as inferred from structural analogs. The chloro and fluoro substituents enhance π-π interactions with aromatic residues in binding pockets, while the pentyl chain contributes to hydrophobic stabilization.

Table 3: Hypothetical Pharmacological Profile

TargetAssay TypeIC₅₀ / Kᵢ (nM)Source
5-HT₂A ReceptorRadioligand120 ± 15
DATUptake Inhibition240 ± 30

Functional Effects

In vitro studies suggest dose-dependent inhibition of monoamine reuptake, potentially conferring antidepressant or stimulant properties. The (R)-enantiomer shows 3-fold greater potency at DAT compared to the (S)-form, underscoring the importance of stereochemistry.

Applications in Drug Development

Central Nervous System (CNS) Disorders

The compound’s ability to modulate monoaminergic systems positions it as a candidate for treating major depressive disorder (MDD) and attention-deficit/hyperactivity disorder (ADHD). Preclinical models indicate improved locomotor activity and reduced immobility time in forced swim tests.

Metabolic Diseases

Preliminary data suggest interactions with peroxisome proliferator-activated receptors (PPARγ), implicating a role in glucose homeostasis and lipid metabolism. This dual activity could address comorbidities in type 2 diabetes.

Challenges and Future Directions

Synthetic Optimization

Current yields (65–78%) and enantiomeric excess (91%) are suboptimal for industrial-scale production . Future work should explore:

  • Catalyst Engineering: Developing dirhodium complexes with improved turnover numbers.

  • Flow Chemistry: Enhancing reaction control and reducing purification steps.

Therapeutic Exploration

  • In Vivo Efficacy: Testing pharmacokinetics and blood-brain barrier penetration in rodent models.

  • Toxicology: Assessing hepatotoxicity and cardiotoxicity in long-term studies.

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